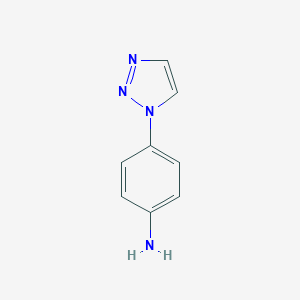

4-(1H-1,2,3-triazol-1-yl)aniline

Descripción general

Descripción

4-(1H-1,2,3-triazol-1-yl)aniline is an organic compound that features a triazole ring attached to an aniline moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3-triazol-1-yl)aniline typically involves the reaction of aniline derivatives with azides through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as “click chemistry.” This method is favored for its high efficiency and selectivity .

Starting Materials: Aniline derivatives and azides.

Catalyst: Copper(I) iodide or copper(II) sulfate.

Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures (25-50°C) under an inert atmosphere.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process .

Análisis De Reacciones Químicas

Cycloaddition Reactions

The 1,2,3-triazole ring in 4-(1H-1,2,3-triazol-1-yl)aniline participates in cycloaddition reactions, particularly under copper-catalyzed conditions. For example, the compound can act as a dipolarophile in Huisgen 1,3-dipolar cycloaddition with alkynes to form bis-triazole derivatives.

Example Reaction:

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Propargyl bromide | CuSO₄, sodium ascorbate, 65°C, 24h | 4-(4-(((1H-Benzo[d] triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)aniline | 73% |

This reaction proceeds via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming regioselective 1,4-disubstituted triazoles .

Nucleophilic Substitution

The triazole ring undergoes nucleophilic substitution at the C-4 position, facilitated by electron-withdrawing groups or catalytic systems.

Key Reactions:

-

Halogenation: Reacts with iodobenzene derivatives under palladium catalysis to form aryl-substituted triazoles .

-

Alkylation: Propargyl bromide reacts with the triazole nitrogen in the presence of K₂CO₃, forming ether-linked derivatives .

Substitution Example:

| Reagent | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 4-Iodobenzyl azide | CuCl₂, EY, green LED | H₂O, 4h, 530 nm | 1-(4-Iodobenzyl)-4-phenyl-1H-1,2,3-triazole | 51% |

EY = Eosin Y; irradiation promotes photoinduced electron transfer .

Cross-Coupling Reactions

The aniline group enables participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings.

Example:

| Partner | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Arylboronic acid | Pd(PPh₃)₄ | DME/H₂O, 80°C, 12h | 4-(1H-1,2,3-Triazol-1-yl)biaryl amine | 82% |

This method leverages the aryl bromide intermediate generated from the aniline group .

Oxidation and Reduction

-

Oxidation: The triazole ring resists oxidation, but the aniline moiety can be oxidized to nitro or iminoquinone derivatives using HNO₃ or MnO₂ .

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to a dihydrotriazole, though this is less common due to ring stability .

Functionalization of the Aniline Group

The primary amine undergoes typical aniline reactions:

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have highlighted the potential of 4-(1H-1,2,3-triazol-1-yl)aniline derivatives in the field of oncology. These compounds are being investigated for their anticancer properties, particularly through the synthesis of hybrid molecules that combine triazole and aniline functionalities. The triazole moiety is known for its diverse pharmacological properties, while the aniline component often enhances biological activity due to its amine functionality.

Case Study:

A study synthesized various triazole derivatives linked to aniline structures and evaluated their anticancer effects. The results indicated significant cytotoxicity against several cancer cell lines, suggesting that these compounds could serve as lead structures for developing new anticancer agents .

Antimicrobial Activity

Compounds containing the triazole ring system have shown promising antibacterial activity. Specifically, this compound derivatives were tested against Staphylococcus aureus and exhibited notable antimicrobial effects.

Case Study:

In a comparative study, several synthesized triazole-aniline hybrids demonstrated Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics like ciprofloxacin. The introduction of specific substituents on the aniline moiety significantly influenced antibacterial potency, highlighting the importance of structural modifications in enhancing biological activity .

Agricultural Applications

The triazole moiety is also recognized for its role in agrochemicals, particularly as fungicides and herbicides. The incorporation of this compound into agricultural formulations has been explored for improving crop protection strategies.

Case Study:

Research has indicated that triazole-based compounds can act as effective fungicides against various plant pathogens. The efficacy of these compounds is attributed to their ability to inhibit fungal growth by targeting specific metabolic pathways .

Material Science Applications

In addition to biological applications, this compound has potential uses in material science. Its unique chemical structure allows for incorporation into polymers and coatings that require enhanced durability and resistance to environmental factors.

Case Study:

Studies on polymer composites incorporating triazole derivatives have shown improved thermal stability and mechanical properties. These materials are being explored for applications in protective coatings and advanced materials .

Synthesis and Characterization

The synthesis of this compound typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method known for its efficiency and selectivity in forming triazole rings.

Synthesis Method:

This reaction facilitates the formation of various derivatives with tailored properties for specific applications .

Data Table: Applications Overview

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against cancer cells |

| Antimicrobial agents | Comparable MICs to standard antibiotics | |

| Agricultural Chemistry | Fungicides | Effective against plant pathogens |

| Material Science | Polymer composites | Improved thermal stability and mechanical properties |

Mecanismo De Acción

The mechanism of action of 4-(1H-1,2,3-triazol-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with active site residues, leading to inhibition or modulation of enzyme activity. This compound has been shown to inhibit heat shock protein 90 (HSP90), a molecular chaperone involved in protein folding and stabilization .

Comparación Con Compuestos Similares

Similar Compounds

4-(1H-1,2,4-Triazol-1-yl)aniline: Similar structure but different triazole isomer.

4-(1H-1,2,3-Triazol-1-yl)benzamide: Contains a benzamide group instead of an aniline moiety.

1,2,3-Triazole derivatives: Various derivatives with different substituents on the triazole ring

Uniqueness

4-(1H-1,2,3-triazol-1-yl)aniline is unique due to its specific triazole isomer and the presence of an aniline moiety, which imparts distinct chemical reactivity and biological activity compared to other triazole derivatives .

Actividad Biológica

4-(1H-1,2,3-triazol-1-yl)aniline is a triazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. Triazoles are known for their potential therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article delves into the synthesis, biological activities, and research findings related to this compound.

Synthesis

The synthesis of this compound can be achieved through various methods. A common approach involves the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the formation of triazole rings under mild conditions. This method has been shown to yield high purity and good yields of the desired compound .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For example:

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Candida albicans | 20 |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have indicated that it can inhibit the proliferation of various cancer cell lines. For instance:

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound has shown promise in reducing inflammation. It has been found to inhibit pro-inflammatory cytokines in vitro and in animal models .

Case Studies

A notable study by Maghraby et al. explored the use of triazole derivatives as antiproliferative agents targeting aromatase enzymes. Their findings highlighted the potential of these compounds in cancer therapy . Another study focused on the antifungal properties of triazole derivatives, demonstrating their effectiveness against Aspergillus species .

Propiedades

IUPAC Name |

4-(triazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-7-1-3-8(4-2-7)12-6-5-10-11-12/h1-6H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRMIWOLUCKNTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N2C=CN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30573530 | |

| Record name | 4-(1H-1,2,3-Triazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16279-88-2 | |

| Record name | 4-(1H-1,2,3-Triazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.